molecular formula C12H8ClNO3S B2939308 4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid CAS No. 379254-57-6

4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid

Cat. No.: B2939308
CAS No.: 379254-57-6
M. Wt: 281.71
InChI Key: IZVSYFRATKXUQC-UHFFFAOYSA-N
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Description

Structural Taxonomy and Comparative Analysis

The compound belongs to three distinct structural classes:

  • Benzoic acid derivatives : Characterized by the -COOH group at position 1 of the benzene ring.
  • Thiophene-containing amides : Featuring a thiophene-2-carbonyl moiety linked via an amide bond.
  • Chloroaromatic compounds : Bearing an electron-withdrawing chlorine substituent at position 4.

A comparative analysis with related structures reveals key distinctions:

Compound Molecular Formula Key Substituents logP Hydrogen Bond Donors
This compound C₁₂H₈ClNO₃S -Cl (C4), -NHCO-thiophene (C3) 2.5444 3
2-Hydroxy-3-[(thiophene-2-carbonyl)-amino]-benzoic acid C₁₂H₉NO₄S -OH (C2), -NHCO-thiophene (C3) -0.976 3
4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid C₁₁H₇ClO₂S₂ -S-C₆H₄Cl (C4), -COOH (C3) N/A 1

This structural configuration enables unique electronic interactions:

  • The chlorine atom induces resonance effects that polarize the aromatic ring
  • The thiophene-2-carbonyl group provides conjugated π-systems for charge delocalization
  • The amide linkage serves as both hydrogen bond donor and acceptor

Historical Evolution of Thiophene-Arylamide Scaffolds in Drug Discovery

The integration of thiophene motifs into medicinal chemistry dates to the mid-20th century, when researchers recognized their bioisosteric potential relative to phenyl rings. Thiophene's lower aromatic resonance energy (~29 kcal/mol vs. benzene's 36 kcal/mol) enhances metabolic stability while maintaining planarity for target binding.

Key Developmental Milestones:

  • 1950s-1970s : Early adoption of thiophene in antihistamines and antipsychotics
  • 1980s : Emergence of thiophene-containing NSAIDs exploiting COX-2 selectivity
  • 2000s : Systematic exploration of thiophene-arylamide hybrids for kinase inhibition

The specific combination of thiophene-2-carbonylamino and benzoic acid moieties first appeared in patent literature circa 2005, with PubChem records showing initial registration on July 10, 2005. This design strategy aimed to:

  • Enhance water solubility through the carboxylic acid group
  • Improve target affinity via the planar thiophene-amide system
  • Modulate electronic properties using chlorine's inductive effects

Modern synthetic approaches, such as N-heterocyclic carbene (NHC)/carboxylic acid co-catalyzed acylations, have enabled efficient production of such complex architectures. These methods address historical challenges in constructing sterically hindered amide bonds between aromatic systems.

The scaffold's versatility is evidenced by its adaptation across multiple therapeutic areas:

  • Anticancer agents : Thiophene-arylamide warheads in HDAC inhibitors
  • Antimicrobials : Disruption of bacterial cell wall synthesis
  • Neurological therapeutics : Modulation of neurotransmitter receptors

Properties

IUPAC Name

4-chloro-3-(thiophene-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3S/c13-8-4-3-7(12(16)17)6-9(8)14-11(15)10-2-1-5-18-10/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVSYFRATKXUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 4-Chlorobenzoic Acid

4-Chlorobenzoic acid undergoes nitration to introduce a nitro group at position 3, followed by reduction to the amine:

Step 1: Nitration

  • Reagents : Concentrated HNO₃, H₂SO₄ (nitrating mixture)
  • Conditions : 0–5°C, 2–4 hours
  • Product : 4-Chloro-3-nitrobenzoic acid (yield: 70–85%).

Step 2: Reduction of Nitro Group

  • Reagents : H₂/Pd-C, Fe/HCl, or SnCl₂/HCl
  • Conditions : Catalytic hydrogenation (25°C, 1 atm H₂) or acidic reduction (reflux, 2 hours)
  • Product : 4-Chloro-3-aminobenzoic acid (yield: 90–95%).

Synthesis of Thiophene-2-Carbonyl Chloride

Thiophene-2-carboxylic acid is converted to its acyl chloride via reaction with thionyl chloride (SOCl₂):

  • Reagents : SOCl₂ (excess), catalytic DMF
  • Conditions : Reflux (70–80°C), 3–5 hours
  • Product : Thiophene-2-carbonyl chloride (yield: 85–92%).

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Reaction

The amine intermediate reacts with thiophene-2-carbonyl chloride in a biphasic system:

  • Reagents : 4-Chloro-3-aminobenzoic acid, thiophene-2-carbonyl chloride, NaOH (10% aqueous), dichloromethane
  • Conditions : 0–5°C, vigorous stirring, 1–2 hours
  • Mechanism : The base neutralizes HCl, driving the reaction toward amide formation.
  • Yield : 75–80%.

Carbodiimide-Mediated Coupling

For higher yields, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid of thiophene-2-carbonyl chloride:

  • Reagents : EDC, HOBt (hydroxybenzotriazole), DMF solvent
  • Conditions : Room temperature, 12–24 hours
  • Advantages : Minimizes racemization; suitable for sensitive substrates.
  • Yield : 85–90%.

Purification and Characterization

Crystallization

Crude product is recrystallized from ethanol-acetone (3:1 v/v) to afford pure 4-chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid as colorless crystals.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 12.8 (s, 1H, COOH), 10.3 (s, 1H, NH), 8.2 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 7.6–7.4 (m, 3H, thiophene-H), 7.2 (s, 1H, Ar-H).
  • IR (KBr) : 3300 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O amide), 1705 cm⁻¹ (C=O acid).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Schotten-Baumann 75–80 ≥95 1–2 h High
Carbodiimide-Mediated 85–90 ≥98 12–24 h Moderate

The Schotten-Baumann method offers rapid synthesis with industrial scalability, while carbodiimide-mediated coupling provides higher purity for pharmaceutical applications.

Challenges and Optimization

  • Side Reactions : Competitive acylation of the carboxylic acid group is mitigated by using a slight excess of amine (1.2 equiv) and low temperatures.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but require rigorous drying to prevent hydrolysis of the acyl chloride.

Industrial-Scale Production

Pilot-scale batches (1–5 kg) employ continuous flow reactors for nitration and reduction steps, achieving 90% overall yield. Amide coupling is performed in batch reactors with in-line pH monitoring to optimize base addition.

Chemical Reactions Analysis

Derivatization Reactions

The compound undergoes further functionalization due to its reactive carboxylic acid and amide groups:

Carboxylic Acid Reactivity

  • Esterification :

    • Reaction with ethanol/H₂SO₄ forms ethyl 4-chloro-3-[(thiophene-2-carbonyl)-amino]-benzoate .

    • Conditions : Reflux in ethanol with catalytic acid, 3–8 hours .

  • Amide Formation :

    • Coupling with amines (e.g., phenethylamine) using HATU/DIPEA yields secondary amides .

    • Example : Reaction with 4-nitro phenol and TBAB catalyst produces aryl esters .

Amide Group Modifications

  • Hydrogenation :

    • Reduction of nitro intermediates (e.g., in precursor synthesis) uses Pd/C under H₂ (27 psi) .

    • Yield : >90% for nitro → amine conversion .

Decarboxylative Halogenation

The carboxylic acid group participates in radical-mediated decarboxylation under halogenation conditions :

Mechanism :

  • Formation of acyl hypobromite intermediate.

  • Homolytic cleavage generates acyloxy radicals, releasing CO₂.

  • Alkyl radicals abstract bromine from Br₂ or recombine .

Conditions :

  • Reflux in CCl₄ with Br₂ (2–4 hours) .

  • Product : 3-bromo-4-chloro-N-(thiophene-2-carbonyl)aniline .

Supramolecular Interactions

The compound forms cocrystals via hydrogen bonding and π-stacking :

Coformer Interaction Type ΔpKₐ Reference
4-Amino-2-chloropyridineN–H⋯O (carboxylic acid)0.88
2-Amino-4-chloropyridineO–H⋯N (pyridine)1.74

Stability and Reactivity Insights

  • Thermal Stability : Decomposes above 220°C (DSC data) .

  • Hydrolytic Sensitivity : Amide bond resists hydrolysis at pH 4–7 but cleaves under strong acidic/basic conditions .

  • Radical Stability : Electron-withdrawing groups (Cl, thiophene) stabilize intermediates during decarboxylation .

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The thiophene ring can interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions, thereby modulating the activity of proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzoic Acid Core

Chloro Substituent Position and Activity
  • 4-Chloro-3-(2-fluoroethoxycarbonyl-methyl)-2-benzothiazolone: Exhibits 62% plant growth-stimulating activity, highlighting the importance of chloro substitution at position 4 for enhanced bioactivity compared to non-chlorinated analogues .
Carboxylic Acid Derivatives
  • {4-Chloro-3-[4-(2-cyclohexylethoxy)-2,6-dimethylbenzamide]phenyl}acetic acid : Replaces the benzoic acid with an acetic acid backbone, which may improve metabolic stability but reduce polarity. This compound is reported as a DP receptor antagonist .
  • 4-Amino-2-chloro-3-methylbenzoic acid (CAS 6212-33-5): The amino and methyl groups at positions 4 and 3, respectively, contrast with the target’s chloro and thiophene-amide groups, likely altering binding interactions in biological systems .

Heterocyclic Moieties and Linkage Diversity

Thiophene vs. Furan and Benzothiophene
  • 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid : The furan ring’s lower aromaticity compared to thiophene may reduce electronic conjugation, affecting interactions with hydrophobic binding pockets .
Amide vs. Thiourea Linkages
  • 4-Chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid (CAS 532415-85-3): The thiourea linkage (-NH-CS-NH-) introduces additional hydrogen-bonding capacity but may decrease metabolic stability compared to the target’s amide group (-NH-CO-) .
  • 4-Chloro-3-[(4-chlorobenzene)amido]benzoic acid : Substitution of thiophene with a chlorophenyl group increases hydrophobicity, which could enhance binding to aromatic-rich enzyme active sites .

Biological Activity

4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid (CAS No. 379254-57-6) is a compound that combines a chloro-substituted benzoic acid with a thiophene moiety linked via an amide bond. This unique structure provides the compound with diverse biological activities and potential applications in medicinal chemistry and materials science.

Preparation Methods

The synthesis of this compound typically involves two main steps:

  • Formation of Thiophene-2-carbonyl Chloride : Thiophene-2-carboxylic acid is converted to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
  • Amidation Reaction : The thiophene-2-carbonyl chloride is reacted with 4-chloro-3-aminobenzoic acid in the presence of a base such as triethylamine (Et₃N) to form the desired amide bond.

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : The thiophene ring can be oxidized to form thiophene derivatives.
  • Reduction : The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
  • Substitution : The chloro substituent can be replaced by nucleophiles under appropriate conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including HeLa and HCT-15 cells. The mechanism involves the arrest of the cell cycle in the G2/M phase and inhibition of tubulin polymerization, which is critical for mitosis .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, demonstrating the ability to inhibit pro-inflammatory cytokine release in stimulated cells. This suggests potential therapeutic applications in treating inflammatory diseases .

Toxicity Profile

Toxicological assessments indicate that this compound has harmful effects if ingested and can cause skin irritation. These findings highlight the importance of careful handling and further investigation into its safety profile .

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of this compound on various cancer cell lines reported an IC50 value in the low micromolar range. The compound was found to significantly reduce cell viability, indicating strong potential as an anticancer agent .

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Inhibition of tubulin polymerization
HCT-157.5Cell cycle arrest at G2/M phase

The compound's mechanism of action involves:

  • Enzyme Inhibition : It binds to active sites of specific enzymes, blocking substrate access.
  • Protein-Ligand Interactions : Forms stable complexes with proteins, altering their function and activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling reactions between a chloro-substituted benzoic acid derivative and a thiophene-based acylating agent. Key steps include:

  • Acylation : Reacting 3-amino-4-chlorobenzoic acid with thiophene-2-carbonyl chloride in anhydrous dichloromethane (CH₂Cl₂) under nitrogen, followed by reflux (e.g., 12–24 hours) to form the amide bond .
  • Purification : Use reverse-phase HPLC with gradients of methanol/water or acetonitrile/water (e.g., 30%→100% organic phase) to isolate the product. Yields typically range from 47% to 78% depending on substituent steric effects .
  • Critical Parameters : Control moisture (use anhydrous solvents) and stoichiometry (1.2 equivalents of acylating agent). Post-reaction, concentrate under reduced pressure to avoid decomposition .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm for benzoic acid) and thiophene protons (δ 6.5–7.5 ppm). Carbonyl carbons (C=O) appear at ~170 ppm .
  • IR Spectroscopy : Confirm amide bond formation via N–H stretching (~3300 cm⁻¹) and C=O stretches (~1650–1700 cm⁻¹) .
  • HPLC Purity : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like MeCN:H₂O to verify ≥98% purity .
  • Melting Point : Typically 210–225°C; deviations indicate impurities or polymorphic forms .

Advanced: How do structural modifications (e.g., substituent changes) impact biological activity or physicochemical properties?

Answer:

  • Substituent Effects :
    • Chlorine Position : 4-Cl vs. 3-Cl on the benzoic acid ring alters steric hindrance, affecting binding to targets (e.g., enzymes). Evidence from analogs shows 4-Cl enhances metabolic stability .
    • Thiophene vs. Phenyl : Thiophene’s electron-rich structure improves π-π stacking in receptor pockets compared to phenyl, as seen in related kinase inhibitors .
  • Carboxylic Acid Group : Critical for solubility and salt formation. Methyl ester prodrugs (e.g., methyl benzoate derivatives) improve bioavailability but require hydrolysis for activation .

Advanced: How can polymorphism or cocrystal formation be systematically studied for this compound?

Answer:

  • Screening Methods :
    • Use solvent evaporation (e.g., ethanol, acetone) under controlled humidity to isolate polymorphs.
    • Cocrystallize with coformers like nicotinamide via grinding or slurry methods .
  • Characterization :
    • PXRD : Differentiate polymorphs by distinct diffraction patterns (e.g., 2θ = 10–30°).
    • DSC/TGA : Identify thermal events (e.g., melting points, dehydration) to assess stability .
  • Case Study : Analogous 2-((2,6-dichlorophenyl)amino)benzoic acid forms a cocrystal salt with piperazine, improving solubility by 3-fold .

Advanced: What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

Answer:

  • Impurity Profiling :
    • HPLC-MS : Detect sulfonamide byproducts (e.g., from incomplete acylation) using [M+H]+ ions (e.g., m/z 357 for a related impurity) .
    • LC-UV/ELSD : Quantify residual solvents (e.g., CH₂Cl₂) per ICH guidelines with detection limits <0.1% .
  • Method Validation :
    • Optimize column temperature (30–40°C) and flow rate (1.0 mL/min) to separate diastereomers or regioisomers .
    • Use standard addition for accuracy in complex matrices (e.g., biological samples) .

Advanced: How can computational modeling guide the design of derivatives with enhanced target affinity?

Answer:

  • Docking Studies :
    • Model interactions with targets (e.g., cyclooxygenase-2) using AutoDock Vina. Thiophene’s sulfur forms van der Waals contacts with hydrophobic pockets .
    • QM/MM Simulations : Predict binding energies of substituents (e.g., –NO₂ vs. –OCH₃) at the 3-position .
  • ADMET Predictions :
    • SwissADME: LogP values >3 indicate high lipophilicity; introduce polar groups (e.g., –SO₂NH₂) to improve solubility .

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